
N,N'-diisopropylsulfamide
概要
説明
N,N'-diisopropylsulfamide (DIPS) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DIPS is a strong base and a versatile reagent that has been used in various chemical reactions.
作用機序
N,N'-diisopropylsulfamide acts as a strong base and a nucleophile, which makes it useful in various chemical reactions. It can also act as a ligand in coordination chemistry, forming stable complexes with transition metals. The mechanism of action of this compound in biological systems is not well understood and requires further research.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is not known to have any significant physiological effects. However, its use in biological systems requires further investigation.
実験室実験の利点と制限
N,N'-diisopropylsulfamide is a versatile reagent that can be used in various chemical reactions. It is also relatively inexpensive and easy to synthesize. However, its strong basicity can make it difficult to handle in some reactions, and its use in biological systems requires caution.
将来の方向性
There are several potential future directions for research on N,N'-diisopropylsulfamide. One area of interest is its use in the synthesis of new pharmaceuticals. This compound could also be used in the development of new catalytic systems for chemical reactions. Further research is also needed to understand the mechanism of action of this compound in biological systems and its potential use in drug delivery.
科学的研究の応用
N,N'-diisopropylsulfamide has been used in various chemical reactions, including the synthesis of amides, esters, and lactams. It has also been used as a base in the deprotonation of various compounds. This compound has been shown to be an effective reagent in the synthesis of various pharmaceuticals, including anticonvulsants and anti-inflammatory agents.
特性
IUPAC Name |
N-(propan-2-ylsulfamoyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2O2S/c1-5(2)7-11(9,10)8-6(3)4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLCGQKFWZSTSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384731 | |
| Record name | N,N'-diisopropylsulfamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6104-07-0 | |
| Record name | N,N'-diisopropylsulfamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Chloro-5-(furan-2-yl)-N-[3-(1-hydroxyethyl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1658368.png)
![5-(Diethylamino)-2-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B1658372.png)
![1-[3-(4-bromophenyl)-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(4-nitrophenyl)ethanone](/img/structure/B1658373.png)
![N-[2-Hydroxy-3-(morpholin-4-yl)propyl]-4-methyl-N-(naphthalen-1-yl)benzene-1-sulfonamide](/img/structure/B1658375.png)
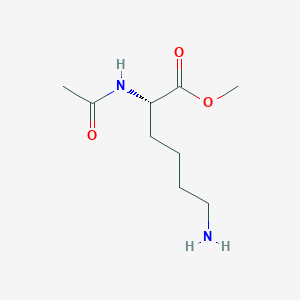
![2-[4-(1H-indol-2-yl)-1,3-thiazol-2-yl]-4,5-dimethyl-4H-pyrazol-3-one](/img/structure/B1658377.png)
![2-Cyanobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1658378.png)
![2-(4-Methoxyphenyl)-3-thioxohexahydroimidazo[1,5-a]pyridin-1(5h)-one](/img/structure/B1658380.png)
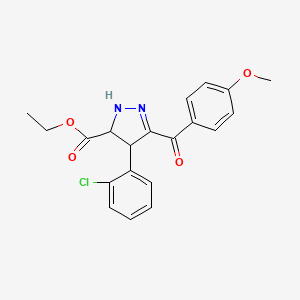
![5-(3,4-dimethoxyphenyl)-N-[3-(1-hydroxyethyl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1658383.png)
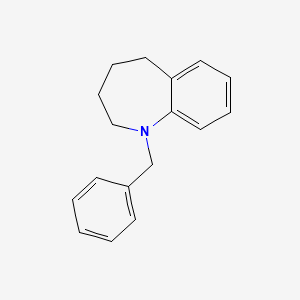
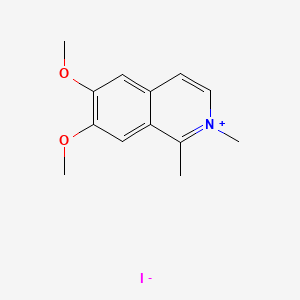
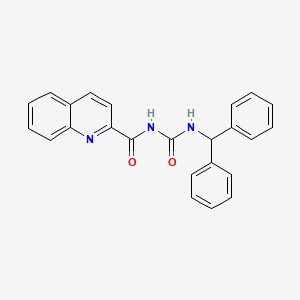
![1-O-tert-butyl 2-O-[2-oxo-2-(4-phenylphenyl)ethyl] 4-hydroxypyrrolidine-1,2-dicarboxylate](/img/structure/B1658390.png)
